17alpha-Yohimbol

Description

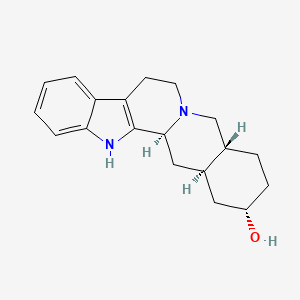

17alpha-Yohimbol is a stereoisomer of yohimbine, an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree. Structurally, it features a hydroxyl group at the 17alpha position, distinguishing it from other yohimbine derivatives. While yohimbine is well-documented for its α2-adrenergic receptor antagonism and applications in treating erectile dysfunction and depression, this compound’s pharmacological profile remains less characterized. Its stereochemical configuration at the 17-position may influence receptor binding affinity, solubility, and metabolic stability compared to analogs like yohimbine and 17beta-Yohimbol .

Properties

Molecular Formula |

C19H24N2O |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(1S,15R,18S,20R)-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-18-ol |

InChI |

InChI=1S/C19H24N2O/c22-14-6-5-12-11-21-8-7-16-15-3-1-2-4-17(15)20-19(16)18(21)10-13(12)9-14/h1-4,12-14,18,20,22H,5-11H2/t12-,13-,14-,18-/m0/s1 |

InChI Key |

YZHQOLWNBFSHQZ-NUXNZHGMSA-N |

SMILES |

C1CC2CN3CCC4=C(C3CC2CC1O)NC5=CC=CC=C45 |

Isomeric SMILES |

C1C[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C[C@H]1O)NC5=CC=CC=C45 |

Canonical SMILES |

C1CC2CN3CCC4=C(C3CC2CC1O)NC5=CC=CC=C45 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Yohimbine (CAS 146-48-5)

- Structural Differences : Yohimbine lacks the 17alpha-hydroxyl group, instead featuring a methoxy group at the 16-position.

- Pharmacological Profile : Yohimbine exhibits higher α2-adrenergic receptor antagonism (Ki = 0.6 nM) compared to 17alpha-Yohimbol, which is hypothesized to have reduced receptor affinity due to steric hindrance from the 17alpha-hydroxyl group .

- Solubility: Yohimbine’s log P value is 2.1, indicating moderate lipophilicity.

17alpha-Hydroxyprogesterone (CAS 604-09-1)

- It is a precursor in cortisol synthesis and is used clinically to prevent preterm birth.

- Key Differences :

17alpha-Ethynyl Steroids (e.g., Patent 3558776)

- Structural Analogies : The 17alpha-ethynyl group in steroids (e.g., 17alpha-ethynylestradiol) introduces metabolic stability, resisting hepatic degradation.

- Contrast with this compound : The ethynyl group is a bulkier substituent compared to the hydroxyl group in this compound, which may alter membrane permeability and metabolic pathways .

Physicochemical and Pharmacokinetic Data

Table 1: Comparative Properties of this compound and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | log P | Solubility (mg/mL) | Key Functional Group |

|---|---|---|---|---|---|

| This compound* | C21H26N2O3 | 354.4 | ~1.8 | Not reported | 17alpha-OH |

| Yohimbine | C21H26N2O3 | 354.4 | 2.1 | 0.1–0.3 | 16-OCH3 |

| 17alpha-Hydroxyprogesterone | C21H30O3 | 330.46 | 3.5 | 0.02 | 17alpha-OH |

| 17alpha-Ethynylestradiol | C20H24O2 | 296.4 | 4.1 | 0.001 | 17alpha-C≡CH |

Research Findings and Functional Implications

- Receptor Binding : The 17alpha-hydroxyl group in this compound may reduce α2-adrenergic receptor affinity compared to yohimbine, as seen in steroid analogs where 17alpha-substituents alter ligand-receptor interactions .

- Metabolic Stability : Hydroxyl groups generally enhance Phase II metabolism (e.g., glucuronidation), suggesting this compound may have a shorter half-life than yohimbine .

- Solubility-Bioavailability Trade-off : Increased polarity from the hydroxyl group could improve solubility but reduce blood-brain barrier permeability, limiting CNS effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.